![molecular formula C31H46O2 B12056718 Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
Vitamin K1-[2H7] (Phytonadione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin K1-[2H7] (Phytonadione) is a deuterated form of Vitamin K1, also known as phylloquinone or phytomenadione. It is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. This compound is often used in scientific research to study the metabolism and function of Vitamin K1 due to its stable isotope labeling, which allows for precise tracking in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-[2H7] involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of phylloquinone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Vitamin K1-[2H7] typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as chromatography to separate the desired compound from any impurities .
化学反応の分析
Types of Reactions
Vitamin K1-[2H7] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated Vitamin K1 but can be studied more precisely due to the presence of deuterium atoms .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Vitamin K1-[2H7].
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Vitamin K1-[2H7] can lead to the formation of quinones, while reduction can yield hydroquinones .
科学的研究の応用
Vitamin K1-[2H7] is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of Vitamin K1.
Biology: Helps in tracing the metabolic pathways of Vitamin K1 in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K1.
Industry: Employed in the development of nutritional supplements and fortified foods
作用機序
Vitamin K1-[2H7] functions similarly to non-deuterated Vitamin K1. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamic acid residues in certain proteins. This modification is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in studies .
類似化合物との比較
Similar Compounds
Vitamin K2 (Menaquinone): Another form of Vitamin K, which is primarily involved in bone health and cardiovascular function.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some supplements.
Vitamin K4: Another synthetic variant used in research and industry
Uniqueness
Vitamin K1-[2H7] is unique due to its stable isotope labeling, which allows for precise tracking and study in various scientific applications. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reactions is crucial .
特性
分子式 |
C31H46O2 |
|---|---|
分子量 |
457.7 g/mol |
IUPAC名 |
5,6,7,8-tetradeuterio-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D |
InChIキー |
MBWXNTAXLNYFJB-NYKMUXSXSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H] |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
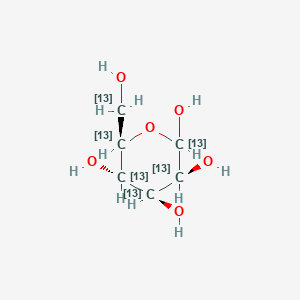
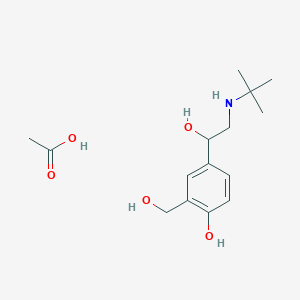


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)

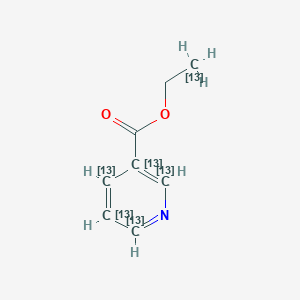

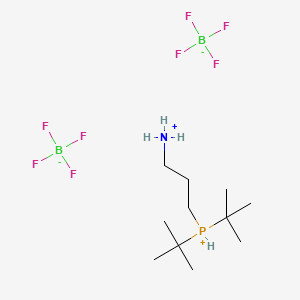
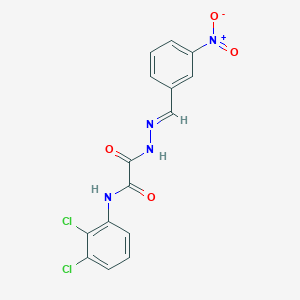
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)

